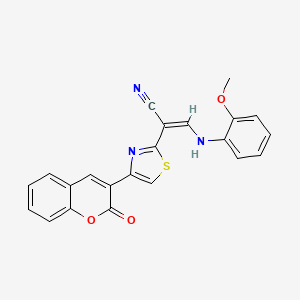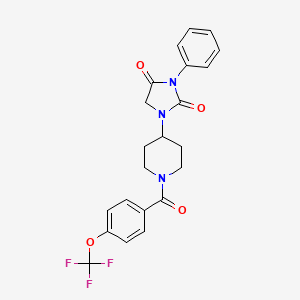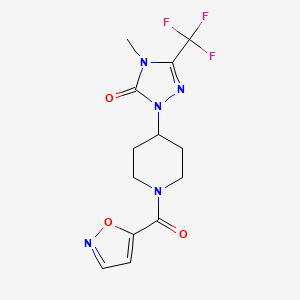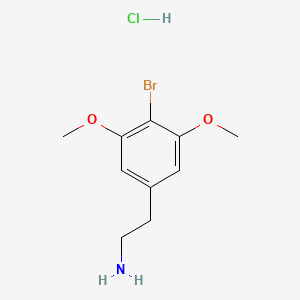
(Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H15N3O3S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research into compounds structurally related to (Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile has highlighted their potential in the development of new antibacterial and antimicrobial agents. For instance, novel methacrylic monomers containing hydrolytically sensitive carbonate and thiazole groups have shown antimicrobial activity against a variety of pathogens including Staphylococcus aureus, Escherichia coli, and Candida parapsilosis. These findings suggest that structurally similar compounds could be utilized in antimicrobial coatings or as part of advanced materials designed to reduce microbial growth (Cuervo-Rodríguez et al., 2019).
Potential in Cancer Therapy
Research into related compounds has also explored their potential use in cancer therapy. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to exhibit cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting that compounds with similar structures could have applications in the treatment of certain cancers (Hassan et al., 2014).
Synthesis and Application in Materials Science
Further research into related chemical structures has focused on their synthesis and applications in materials science, such as in the development of organic dyes for Dye-Sensitized Solar Cells (DSSCs). The synthesis of new heterocycles incorporating a sulfamoyl moiety has revealed potential antimicrobial agents, indicating that related compounds could be synthesized for a range of applications across medicinal and materials science fields (Darwish et al., 2014).
Application in Polymer Modification
Compounds with similar structures have been used to modify polymers, enhancing their antimicrobial properties. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds have shown improved thermal stability and significant antibacterial and antifungal activities, highlighting the potential for such modifications in medical applications (Aly et al., 2015).
Photophysical Properties
Studies on coumarin thiazole hybrid dyes have explored their aggregation-induced emission and photophysical properties, suggesting applications in optoelectronic devices and sensors. These compounds' ability to exhibit significant shifts in fluorescence under different conditions points to their potential utility in developing new fluorescent probes and materials with tunable optical properties (Shreykar et al., 2017).
properties
IUPAC Name |
(Z)-3-(2-methoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c1-27-20-9-5-3-7-17(20)24-12-15(11-23)21-25-18(13-29-21)16-10-14-6-2-4-8-19(14)28-22(16)26/h2-10,12-13,24H,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUCPYHYJRCGRV-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((2-methoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2700085.png)
![1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2700086.png)

![4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2700089.png)
![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)


![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)




![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)